molecular formula C20H27ClN2O3 B4394484 2-[2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-(2-methylphenyl)acetamide;hydrochloride

2-[2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-(2-methylphenyl)acetamide;hydrochloride

Cat. No.: B4394484
M. Wt: 378.9 g/mol
InChI Key: VCMCRPRHBGRTNL-UHFFFAOYSA-N
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Description

2-[2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-(2-methylphenyl)acetamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, a hydroxy group, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-(2-methylphenyl)acetamide;hydrochloride typically involves multiple steps The initial step often includes the formation of the phenoxy group through a nucleophilic substitution reactionThe final step involves the formation of the amide linkage through an amidation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-(2-methylphenyl)acetamide;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted phenoxy compounds .

Scientific Research Applications

2-[2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-(2-methylphenyl)acetamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-(2-methylphenyl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target proteins, while the amide linkage can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-(2-methylphenyl)acetamide;hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

2-[2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-(2-methylphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3.ClH/c1-15-8-4-6-10-17(15)22-19(24)13-25-18-11-7-5-9-16(18)12-21-20(2,3)14-23;/h4-11,21,23H,12-14H2,1-3H3,(H,22,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMCRPRHBGRTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2CNC(C)(C)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-(2-methylphenyl)acetamide;hydrochloride
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2-[2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-(2-methylphenyl)acetamide;hydrochloride
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2-[2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-(2-methylphenyl)acetamide;hydrochloride
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2-[2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-(2-methylphenyl)acetamide;hydrochloride
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2-[2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-(2-methylphenyl)acetamide;hydrochloride
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2-[2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-(2-methylphenyl)acetamide;hydrochloride

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